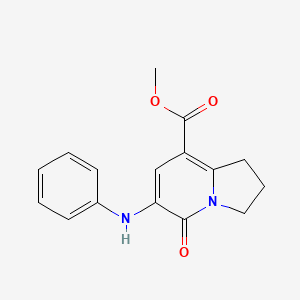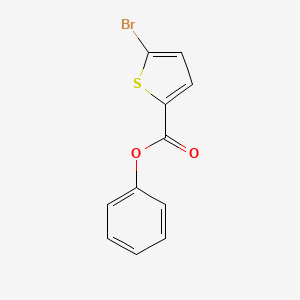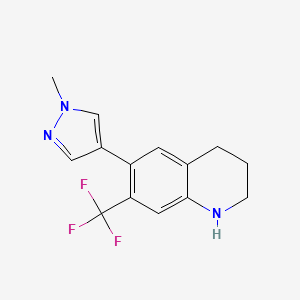
8-Iodoquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Iodoquinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features an iodine atom at the 8th position and an aldehyde group at the 2nd position of the quinoline ring, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline-2-carbaldehyde typically involves the iodination of quinoline-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 8-Iodoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 8-Iodoquinoline-2-carboxylic acid.
Reduction: 8-Iodoquinoline-2-methanol.
Substitution: 8-Azidoquinoline-2-carbaldehyde, 8-Cyanoquinoline-2-carbaldehyde.
科学的研究の応用
8-Iodoquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 8-Iodoquinoline-2-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde group can react with amino groups in proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of the target proteins and enzymes, affecting various biochemical pathways.
類似化合物との比較
8-Hydroxyquinoline-2-carbaldehyde: Features a hydroxyl group at the 8th position instead of an iodine atom. It is known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline-2-carbaldehyde: Contains a methoxy group at the 8th position. It is used in the synthesis of various organic compounds and pharmaceuticals.
8-Bromoquinoline-2-carbaldehyde: Has a bromine atom at the 8th position. It is used as an intermediate in the synthesis of biologically active molecules.
Uniqueness: 8-Iodoquinoline-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated quinoline derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
特性
分子式 |
C10H6INO |
|---|---|
分子量 |
283.06 g/mol |
IUPAC名 |
8-iodoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6INO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H |
InChIキー |
IUNLBUNATDWZGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-thiapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B15063636.png)













